molecular formula C9H11FN2O3 B8026208 6-Butoxy-2-fluoro-3-nitropyridine

6-Butoxy-2-fluoro-3-nitropyridine

Cat. No.: B8026208
M. Wt: 214.19 g/mol
InChI Key: POXKZFWKJIFWFH-UHFFFAOYSA-N
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Description

6-Butoxy-2-fluoro-3-nitropyridine is a fluorinated nitropyridine derivative with a butoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butoxy-2-fluoro-3-nitropyridine typically involves the nitration of 6-butoxy-2-fluoropyridine. The nitration reaction can be carried out using nitric acid in the presence of a suitable acid catalyst, such as sulfuric acid, under controlled temperature conditions to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions with stringent control of reaction parameters to ensure product purity and yield. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Butoxy-2-fluoro-3-nitropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of the corresponding amine or alcohol derivatives.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-Butoxy-2-fluoro-3-nitropyridine has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

6-Butoxy-2-fluoro-3-nitropyridine is similar to other fluorinated pyridines, such as 2-fluoropyridine and 3-nitropyridine. its unique combination of a butoxy group and nitro group at specific positions on the pyridine ring distinguishes it from these compounds. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Comparison with Similar Compounds

  • 2-Fluoropyridine

  • 3-Nitropyridine

  • 2,6-Difluoropyridine

  • 3-Fluoro-2-nitropyridine

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Properties

IUPAC Name

6-butoxy-2-fluoro-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3/c1-2-3-6-15-8-5-4-7(12(13)14)9(10)11-8/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXKZFWKJIFWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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